1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

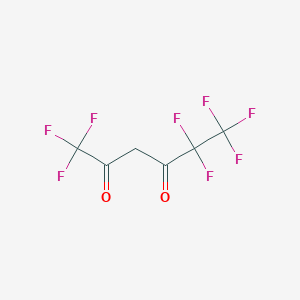

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,5,5,6,6,6-octafluorohexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O2/c7-4(8,6(12,13)14)2(15)1-3(16)5(9,10)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKBKOFWQWACLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174941 | |

| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20825-07-4 | |

| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione chemical properties

An In-depth Technical Guide to 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and safety protocols for this compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize this fluorinated β-diketone in their work.

Core Chemical Properties

This compound, with the CAS number 20825-07-4, is a fluorinated organic compound recognized for its utility as a chelating agent and a building block in organic synthesis.[1] Its strong electron-withdrawing fluorinated groups enhance the stability of metal complexes, making it valuable in catalysis and material science.[1]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₂F₈O₂[1][2][3] |

| Molecular Weight | 258.07 g/mol [1][2][3] |

| Boiling Point | 85-86 °C[2][4][5] |

| Density | 1.538 g/mL at 25 °C[2][4][5][6] |

| Refractive Index (n20/D) | 1.3269[2][4][5][6] |

| Flash Point | >110 °C (>230 °F)[4][5] / 113 °C (235.4 °F) - closed cup[2] |

| pKa | 4.44 ± 0.10 (Predicted)[4][5] |

| Appearance | Colorless to light yellow liquid[1][5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and other NMR spectra are available for this compound.[7][8]

-

Infrared (IR) Spectroscopy : FTIR spectra are available and can be used to identify functional groups.[7][9] The presence of a carbonyl (C=O) group will result in a strong absorption band around 1700 cm⁻¹, and the C-F bonds will also have characteristic absorptions.[10][11]

-

Mass Spectrometry : The molecular weight of 258.07 makes it amenable to mass spectrometric analysis, which can confirm the molecular formula and provide information about fragmentation patterns.[12][13]

Experimental Protocols and Applications

This compound is a versatile compound with several key applications in research and industry.

Metal Ion Extraction

This compound is utilized for the extraction of transition metal ions from aqueous solutions into fluorous solvents.[2][5] The high affinity of the β-diketone for metal ions allows it to act as a powerful chelating agent.

General Experimental Protocol:

-

An aqueous solution containing the target metal ions is prepared.

-

A solution of this compound in a fluorous solvent is prepared.

-

The two solutions are mixed and agitated to facilitate the chelation of the metal ions by the diketone.

-

The fluorous and aqueous phases are separated. The metal ions, now complexed with the diketone, are transferred to the fluorous phase.

-

The concentration of the metal ions in either phase can be determined using appropriate analytical techniques to quantify the extraction efficiency.

Chemical Vapor Deposition (CVD)

As a chelating agent, it is used in the chemical vapor deposition (CVD) of thin films, such as barium fluoride.[2][5] The volatility of the resulting metal-diketonate complex is a key property for this application.

General Experimental Protocol:

-

The metal precursor, a complex of the metal with this compound, is synthesized.

-

The precursor is vaporized and introduced into a CVD reactor.

-

The vaporized precursor is transported to a heated substrate.

-

On the hot surface, the precursor decomposes, depositing a thin film of the desired material (e.g., barium fluoride) and releasing the organic ligand.[2]

-

The byproducts are removed from the reactor.

Organic Synthesis

This diketone serves as a building block for the synthesis of other fluorinated compounds.[1] These resulting molecules are often of interest in the pharmaceutical and agrochemical industries due to their potential for enhanced bioavailability and metabolic stability.[1]

Safety and Handling

Proper safety precautions are essential when working with this compound.

Hazard Identification:

-

Irritant : It is irritating to the eyes, respiratory system, and skin.[6]

-

Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.[14] The toxicological properties have not been fully investigated.[6]

Recommended Handling and Storage:

-

Ventilation : Use with adequate ventilation, preferably in a chemical fume hood.[6][15]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, eye protection (eyeshields, face shield), and a suitable respirator.[2][6][15]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[6]

-

Conditions to Avoid : Avoid incompatible materials, sources of ignition, and excess heat.[6]

First Aid Measures:

-

Eyes : Flush with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

-

Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical aid.[6]

-

Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

References

- 1. This compound [myskinrecipes.com]

- 2. 1,1,1,5,5,6,6,6-八氟-2,4-己二酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 20825-07-4 [m.chemicalbook.com]

- 5. This compound CAS#: 20825-07-4 [amp.chemicalbook.com]

- 6. CAS#:20825-07-4 | this compound | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. m.youtube.com [m.youtube.com]

- 12. scbt.com [scbt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione (CAS No: 20825-07-4). The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and material characterization. This document summarizes key physical data in a structured format, outlines general experimental protocols for property determination, and includes a logical workflow for such characterizations.

Compound Overview

This compound, with the linear formula C₂F₅COCH₂COCF₃, is a fluorinated β-diketone.[1] It typically presents as a clear to yellowish liquid.[2][3] This compound is utilized as a chelating agent, particularly in the synthesis of metal complexes and for the preparation of advanced materials like thin films.[1][4] Its strong electron-withdrawing fluoroalkyl groups enhance the stability of these complexes, making it valuable in catalysis and material science.[4] In organic synthesis, it serves as a building block for developing various fluorinated compounds.[4]

Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes and Conditions |

| Molecular Formula | C₆H₂F₈O₂ | [2] |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | Clear to yellowish liquid | [2][3] |

| Density | 1.538 g/mL | at 25 °C[1][5][6] |

| Boiling Point | 85-86 °C | [1][6] |

| 118.7 °C | at 760 mmHg[2][5] | |

| Refractive Index (n₂₀/D) | 1.3269 | at 20 °C[1][5][6] |

| Flash Point | >110 °C (>230 °F) | Closed cup[6] |

| 113 °C (235.4 °F) | Closed cup[1] | |

| 37.9 °C | [2] | |

| pKa (Predicted) | 4.44 ± 0.10 | [6] |

| Vapor Pressure | 16.5 mmHg | at 25 °C[2] |

| Chemical Stability | Stable at room temperature in closed containers. | Under normal storage and handling conditions.[5] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this exact compound are not detailed in the provided literature, the following are general, well-established methodologies for determining the key physical properties of liquid chemicals.

3.1. Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For small sample volumes, a micro-reflux method is often employed.

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), and a heating apparatus (e.g., a Thiele tube or a metal heating block).[7][8]

-

Procedure:

-

A small amount of the liquid (approx. 0.5-2 mL) is placed into the test tube.[7]

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The apparatus is gently heated. Initially, a stream of bubbles will be observed as air is expelled.[7]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, heating is stopped.[7]

-

The liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

-

3.2. Determination of Density

Density is the mass of a substance per unit volume.[9] It is a fundamental physical property that can be determined by measuring the mass and volume of a sample.

-

Apparatus: An analytical balance and a graduated cylinder or pycnometer.[9]

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[9][10]

-

A specific volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The combined mass of the graduated cylinder and the liquid is measured.[9][10]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[9]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[9]

-

3.3. Determination of Refractive Index

The refractive index measures how much light is bent, or refracted, when entering a material. It is a characteristic property of a substance.[11]

-

Apparatus: A digital refractometer (e.g., an Abbe refractometer).[4][12]

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A small amount of the liquid sample is placed onto the prism of the refractometer.[11]

-

The instrument measures the critical angle of total internal reflection and calculates the refractive index.[12]

-

The measurement is typically performed at a standard temperature, often 20°C, and using a specific wavelength of light (commonly the sodium D-line at 589 nm).[11]

-

3.4. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[6][13] Closed-cup methods are commonly used for volatile liquids to obtain more precise and lower flash point values.[3]

-

Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[5][6]

-

Procedure:

-

The liquid sample is placed in the test cup of the apparatus.[6]

-

The cup is sealed with a lid containing an ignition source and a thermometer.[5]

-

The sample is heated at a slow, constant rate while being stirred.[5]

-

At regular temperature intervals, the ignition source is applied to the vapor space.[5]

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.[6][14]

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound like this compound.

Caption: Workflow for Physical Property Determination.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[5][9]

-

Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][9]

-

In case of exposure:

References

- 1. ucc.ie [ucc.ie]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. filab.fr [filab.fr]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 6. delltech.com [delltech.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. scimed.co.uk [scimed.co.uk]

- 14. fauske.com [fauske.com]

An In-depth Technical Guide to 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione (CAS Number: 20825-07-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione (CAS: 20825-07-4), a fluorinated β-diketone. The document details its chemical and physical properties, safety information, and key applications, with a focus on its utility as a versatile building block in chemical synthesis and coordination chemistry. While direct applications in drug development are not extensively documented, its role as a precursor for fluorinated organic compounds makes it a compound of interest for medicinal chemists.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C₆H₂F₈O₂.[1] It is typically a colorless to light yellow liquid at room temperature.[1] The presence of eight fluorine atoms significantly influences its chemical properties, particularly its acidity and ability to form stable metal chelates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20825-07-4 |

| Molecular Formula | C₆H₂F₈O₂ |

| Molecular Weight | 258.07 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.538 g/mL at 25 °C |

| Boiling Point | 85-86 °C |

| Refractive Index | n20/D 1.3269 |

| pKa | 4.44 |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features |

| ¹H NMR | Data available, conforms to structure.[1] |

| ¹³C NMR | Data available. |

| FTIR | Conforms to structure.[1] |

| Mass Spectrometry | Data available. |

Synthesis and Reactions

The primary synthesis route for fluorinated β-diketones like this compound is the Claisen condensation. This involves the reaction of a fluorinated ester with a ketone containing an α-hydrogen in the presence of a strong base.

Experimental Protocol: General Synthesis via Claisen Condensation

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: A strong base, such as sodium hydride or sodium ethoxide, is suspended in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF).

-

Reactant Addition: A mixture of a suitable fluorinated ester (e.g., ethyl pentafluoropropionate) and a ketone (e.g., 1,1,1-trifluoroacetone) is added dropwise to the stirred suspension of the base at a controlled temperature, typically 0 °C to room temperature.

-

Reaction: The reaction mixture is stirred for several hours to allow the condensation to complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of an acidic solution (e.g., dilute hydrochloric acid) to neutralize the excess base and protonate the enolate product.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure this compound.

Applications

The primary applications of this compound stem from its properties as a strong chelating agent and a versatile building block for the synthesis of other fluorinated molecules.

As a β-diketone, this compound can exist in tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding. The enolate form is an excellent bidentate ligand for a wide range of metal ions, forming stable metal complexes. The strong electron-withdrawing nature of the fluoroalkyl groups enhances the Lewis acidity of the metal center in the resulting complexes, which can be beneficial in catalysis. These metal complexes have applications as precursors for chemical vapor deposition (CVD) to create thin films and coatings.

Experimental Protocol: General Synthesis of a Metal Complex

-

Ligand Preparation: this compound is dissolved in a suitable solvent, such as ethanol or methanol.

-

Deprotonation: A base (e.g., sodium hydroxide or ammonia) is added to the solution to deprotonate the β-diketone and form the corresponding enolate.

-

Metal Salt Addition: An aqueous or alcoholic solution of a metal salt (e.g., a metal chloride or nitrate) is added dropwise to the enolate solution.

-

Complex Formation: The metal complex precipitates out of the solution upon formation. The mixture may be stirred for a period to ensure complete reaction.

-

Isolation and Purification: The solid complex is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum. The purity of the complex can be confirmed by elemental analysis and spectroscopic methods.

In organic synthesis, this compound serves as a valuable building block for introducing fluorinated moieties into larger molecules.[1] The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of drug candidates.[2] These enhancements can include:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. This can increase the half-life of a drug in the body.

-

Bioavailability: The introduction of fluorine can alter the lipophilicity of a molecule, which can improve its absorption and distribution characteristics.[2]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

While there are no prominent examples of this compound being a direct component of a marketed drug, its utility as a synthon for creating more complex fluorinated molecules makes it a relevant compound for drug development professionals.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed, in contact with skin or if inhaled. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes skin irritation. | Wash skin thoroughly after handling. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing fumes, mist, vapors, spray. Use only outdoors or in a well-ventilated area. |

It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable fluorinated compound with well-established applications in coordination chemistry and as a synthetic building block. Its ability to form stable metal complexes makes it useful in materials science, particularly for CVD applications. For researchers in drug development, its primary significance lies in its potential as a precursor for the synthesis of novel fluorinated molecules, leveraging the beneficial effects of fluorine on pharmacokinetic and pharmacodynamic properties. While direct biological activity of this specific diketone is not widely reported, its role as a versatile fluorinated synthon ensures its continued relevance in the broader field of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione, a fluorinated β-diketone with significant applications in coordination chemistry, materials science, and as a versatile building block in the synthesis of pharmaceuticals.[1] The presence of eight fluorine atoms imparts unique properties to the molecule, including enhanced thermal stability, and altered lipophilicity and metabolic stability in drug candidates.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₂F₈O₂ |

| Molecular Weight | 258.07 g/mol [4] |

| Appearance | Clear yellowish liquid |

| Boiling Point | 85-86 °C |

| Density | 1.538 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.3269 |

| CAS Number | 20825-07-4[4] |

Synthesis via Claisen Condensation

The primary and most effective method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of a ketone with an ester to form a β-diketone.[5] In this specific synthesis, the likely reactants are 1,1,1-trifluoroacetone and an ester of pentafluoropropionic acid, such as ethyl pentafluoropropionate.

Reaction Scheme

Caption: Claisen condensation of 1,1,1-trifluoroacetone and ethyl pentafluoropropionate.

Detailed Experimental Protocol

Materials:

-

1,1,1-trifluoroacetone

-

Ethyl pentafluoropropionate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of the base (e.g., sodium hydride, 1.1 equivalents) in the chosen anhydrous solvent (e.g., diethyl ether).

-

Addition of Reactants: A solution of 1,1,1-trifluoroacetone (1.0 equivalent) and ethyl pentafluoropropionate (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature, typically 0 °C to room temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled in an ice bath and cautiously quenched by the slow addition of 1 M HCl until the solution is acidic. The aqueous layer is separated, and the organic layer is washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the pure this compound.

Mechanism of the Claisen Condensation

The mechanism of the Claisen condensation proceeds through several key steps involving the formation of an enolate, nucleophilic attack, and subsequent elimination.

Caption: Stepwise mechanism of the base-catalyzed Claisen condensation.

Quantitative Data

While a specific yield for the synthesis of this compound is not consistently reported across the literature, yields for similar fluorinated β-diketones synthesized via Claisen condensation typically range from moderate to good, often in the 40-70% range, depending on the specific substrates and reaction conditions.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Researchers should confirm the identity and purity of their synthesized product by acquiring and interpreting their own spectra.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | A singlet for the methylene protons (-CH₂-) is expected. The chemical shift will be influenced by the adjacent electron-withdrawing carbonyl and fluorinated groups. |

| ¹⁹F NMR | Signals corresponding to the -CF₃ and -C₂F₅ groups are expected. The chemical shifts and coupling patterns will be characteristic of these fluorinated moieties. |

| ¹³C NMR | Resonances for the carbonyl carbons, the methylene carbon, and the fluorinated carbons are expected. The signals for the fluorinated carbons will exhibit coupling with fluorine atoms (C-F coupling). |

| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ketone groups and C-F stretching are expected. |

Applications in Drug Development

Fluorinated compounds, such as this compound, are of significant interest to the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[2][3]

The β-diketone moiety is a versatile scaffold for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry.[6] Furthermore, the electron-withdrawing nature of the fluoroalkyl groups in this compound can be exploited in the design of enzyme inhibitors or as ligands for metal-based therapeutics.[7]

Caption: Workflow illustrating the utility of the title compound in drug discovery.

This technical guide provides a foundational understanding of the synthesis and potential applications of this compound. Further research and optimization of the synthetic protocol are encouraged for specific applications.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. scbt.com [scbt.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione structure and formula

An In-depth Technical Guide to 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

This technical guide provides a comprehensive overview of this compound, a fluorinated β-diketone of significant interest in coordination chemistry, materials science, and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its structure, properties, synthesis, and applications.

Chemical Structure and Formula

This compound is a diketone with the molecular formula C₆H₂F₈O₂.[1] Its structure features a hexane backbone with carbonyl groups at the 2 and 4 positions. The terminal methyl groups are perfluorinated, with a trifluoromethyl group at one end and a pentafluoroethyl group at the other. This high degree of fluorination significantly influences its chemical and physical properties.

-

Molecular Formula: C₆H₂F₈O₂[1]

-

Linear Formula: C₂F₅COCH₂COCF₃[2]

-

SMILES: FC(F)(F)C(=O)CC(=O)C(F)(F)C(F)(F)F[2]

-

InChI Key: MGKBKOFWQWACLM-UHFFFAOYSA-N[2]

The structure of this compound is depicted below:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a versatile compound for various applications, particularly as a liquid at room temperature with a relatively low boiling point.

| Property | Value | References |

| Molecular Weight | 258.07 g/mol | [1] |

| Appearance | Clear yellowish liquid | |

| Boiling Point | 85-86 °C (lit.) | [2] |

| Density | 1.538 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.3269 (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| pKa (Predicted) | 4.44 ± 0.10 | |

| CAS Number | 20825-07-4 | [1] |

Applications

The unique properties of this compound, stemming from its highly fluorinated structure, make it a valuable reagent in several advanced applications.

-

Chelating Agent and Metal Extraction: As a β-diketone, it is an excellent chelating agent for various metal ions. It is used in the extraction of transition metal ions from aqueous solutions into fluorous solvents.[2] The resulting metal complexes often exhibit enhanced volatility and stability.

-

Chemical Vapor Deposition (CVD): It serves as a precursor for the chemical vapor deposition of thin films. For instance, it can be used as a chelating agent for the CVD of barium fluoride thin films.[2]

-

Organic and Medicinal Chemistry: In organic synthesis, it is a versatile building block for creating more complex fluorinated molecules.[3] The incorporation of fluorine atoms is a common strategy in drug discovery to improve the metabolic stability, bioavailability, and overall pharmacokinetic profile of drug candidates.

Experimental Protocols

Representative Synthesis: Claisen Condensation

The synthesis of β-diketones like this compound is typically achieved through a Claisen condensation reaction. This involves the base-catalyzed reaction between a ketone and an ester. For the target molecule, this would involve the condensation of a fluorinated ketone with a fluorinated ester.

General Protocol:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a strong base (e.g., sodium hydride or sodium ethoxide) and an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of the fluorinated ketone (e.g., 1,1,1,5,5-pentafluoro-2-pentanone) and the fluorinated ester (e.g., ethyl trifluoroacetate) is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C or room temperature).

-

Reaction: The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, and may require heating to reflux to ensure completion.

-

Workup: Upon completion, the reaction is quenched by the careful addition of an aqueous acid (e.g., dilute HCl or H₂SO₄) to neutralize the base. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or column chromatography, to yield the pure β-diketone.

Representative Application: Metal Ion Extraction

The chelating nature of this compound allows for its use in liquid-liquid extraction to separate metal ions from aqueous solutions.

General Protocol:

-

Preparation of Solutions: An aqueous solution containing the metal ion(s) of interest is prepared, and its pH is adjusted to an optimal value for complex formation. A separate organic phase is prepared by dissolving this compound in a suitable immiscible organic solvent (e.g., a fluorous solvent or a traditional organic solvent like chloroform).

-

Extraction: The aqueous and organic solutions are combined in a separatory funnel in a defined volume ratio. The funnel is shaken vigorously for a period to ensure thorough mixing and to allow for the formation and transfer of the metal-chelate complex into the organic phase. The optimal extraction time is determined experimentally.[4]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The aqueous layer is then drained off.

-

Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using an appropriate analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis. The concentration of the metal in the organic phase can be calculated by mass balance.

-

Stripping (Optional): The metal ion can be recovered from the organic phase by a stripping process, which typically involves washing the organic phase with an acidic aqueous solution to break the metal-chelate complex and transfer the metal ion back into the aqueous phase.

Visualizations

The following diagrams illustrate the general chemical synthesis pathway and a typical workflow for a metal extraction experiment.

Caption: Generalized Claisen condensation pathway for the synthesis of a β-diketone.

Caption: Experimental workflow for liquid-liquid metal extraction using a chelating agent.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Single Exposure) - Respiratory System.[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing fumes/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[2][3]

Always consult the Safety Data Sheet (SDS) for the most current and complete safety information before handling this compound.

References

Molecular weight of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

An In-Depth Technical Guide to 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

This technical guide provides a comprehensive overview of this compound (CAS No. 20825-07-4), a fluorinated β-diketone. The information is tailored for researchers, scientists, and professionals in drug development and material science, with a focus on its chemical properties, applications, and safety protocols.

Molecular and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C₆H₂F₈O₂ and a molecular weight of 258.07 g/mol .[1][2] Its unique structure, featuring two trifluoromethyl groups, imparts specific chemical properties that make it valuable in various scientific applications. The physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₂F₈O₂[1][2][3] |

| Molecular Weight | 258.07 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[2] |

| Density | 1.538 g/mL at 25°C[3][4] |

| Boiling Point | 85-86°C[4] or 118.7°C at 760 mmHg[3] |

| Refractive Index | n20/D 1.3269[3][4] |

| Flash Point | >230 °F (>113 °C) - closed cup[4] |

| pKa (Predicted) | 4.44 ± 0.10[4][5] |

| CAS Number | 20825-07-4[1][3] |

Safety and Handling

Appropriate safety measures are crucial when handling this compound. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. The table below outlines key safety information.

| Safety Aspect | Details |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |

| Storage | Store at room temperature in a dry and cool place.[2] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a Type ABEK (EN14387) respirator filter are recommended. |

In case of exposure, it is advised to flush eyes with plenty of water, move to fresh air if inhaled, and if conscious, rinse the mouth and drink 2-4 cupfuls of milk or water if ingested.[3]

Applications in Research and Development

The electron-withdrawing nature of the fluorinated groups enhances the compound's utility as a chelating agent and a building block in synthesis.

-

Chelating Agent : It is utilized as a chelating agent for the chemical vapor deposition (CVD) of thin films, such as barium fluoride.[5] Its volatility and ability to form stable metal complexes are advantageous in these processes.[2]

-

Metal Extraction : This compound is effective in the extraction of transition metal ions from aqueous solutions into fluorous solvents.[5]

-

Organic Synthesis : It serves as a versatile building block for creating more complex fluorinated compounds.[2] The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals.[2][6]

-

Material Science : It is employed in the preparation of advanced materials, including coatings and thin films, that require high performance in corrosive and high-temperature environments.[2]

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the particular application and laboratory context, a generalized workflow for one of its common applications is provided below.

Generalized Protocol for Metal Ion Extraction

The following diagram illustrates a typical workflow for using this compound as a chelating agent to extract metal ions from an aqueous solution into a fluorous solvent.

Caption: Workflow for Metal Ion Extraction.

Structural Information

The molecular structure and connectivity can be visualized. The following diagram provides a logical representation of the molecule's structure based on its chemical formula.

Caption: Molecular Structure Representation.

References

Keto-Enol Tautomerism in Fluorinated β-Diketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into β-diketones profoundly influences their electronic properties and, consequently, their keto-enol tautomeric equilibrium. This technical guide provides an in-depth exploration of the principles governing this tautomerism, with a specific focus on fluorinated analogues. We will delve into the structural and electronic factors that dictate the position of the equilibrium, the spectroscopic techniques employed for its characterization, and detailed experimental protocols for quantitative analysis. This guide is intended to be a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and materials science, providing the foundational knowledge and practical guidance necessary to understand and manipulate the tautomeric behavior of these versatile compounds.

Introduction

β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene carbon. A key feature of these molecules is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry with significant implications for the reactivity, coordination chemistry, and biological activity of these compounds.

The introduction of fluorine atoms, particularly trifluoromethyl (-CF3) groups, into the β-diketone scaffold dramatically shifts this equilibrium. The high electronegativity of fluorine exerts a powerful inductive effect, influencing the acidity of the α-protons and the stability of the resulting enolate. This guide will explore the nuances of this effect and provide a detailed overview of the current understanding of keto-enol tautomerism in fluorinated β-diketones.

The Influence of Fluorine on Tautomeric Equilibrium

The equilibrium between the keto and enol forms is influenced by several factors, including the nature of the substituents, the solvent, and the temperature. In fluorinated β-diketones, the electron-withdrawing nature of the fluorine atoms plays a dominant role.

-

Inductive Effect: The strong electron-withdrawing inductive effect of the trifluoromethyl group increases the acidity of the α-protons, facilitating the formation of the enol tautomer. This stabilization of the conjugate base (enolate) shifts the equilibrium significantly towards the enol form, often to the extent that the diketo form is not detectable by standard spectroscopic methods in non-polar solvents.[1][2]

-

Enol-Enol Tautomerism: In asymmetrically substituted fluorinated β-diketones, two distinct enol forms can exist in equilibrium. The position of this enol-enol equilibrium is dictated by the relative stabilizing effects of the substituents on the conjugated system.[1][2]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding. Conversely, non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.

Below is a diagram illustrating the keto-enol and enol-enol tautomerism in a generic fluorinated β-diketone.

Caption: Keto-enol and enol-enol tautomerism in a fluorinated β-diketone.

Quantitative Analysis of Tautomeric Ratios

The relative proportions of the keto and enol tautomers can be determined using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose.

Data Presentation

The following table summarizes the percentage of the enol tautomer for various fluorinated β-diketones in different deuterated solvents, as determined by ¹H NMR spectroscopy.

| β-Diketone | R¹ | R² | Solvent | % Enol Tautomer | Reference |

| Trifluoroacetylacetone | CH₃ | CF₃ | CDCl₃ | >95 | [1] |

| Trifluoroacetylacetone | CH₃ | CF₃ | (CD₃)₂SO | ~90 | [3] |

| Hexafluoroacetylacetone | CF₃ | CF₃ | CDCl₃ | 100 | [4] |

| Benzoyltrifluoroacetone | Ph | CF₃ | CDCl₃ | >95 | [2] |

| 2-Thienyltrifluoroacetone | 2-Thienyl | CF₃ | CDCl₃ | >95 | [2] |

| 2-Naphthyltrifluoroacetone | 2-Naphthyl | CF₃ | CDCl₃ | >95 | [2] |

| 2-Furyltrifluoroacetone | 2-Furyl | CF₃ | CDCl₃ | >95 | [2] |

Experimental Protocols

Accurate determination of tautomeric ratios requires careful experimental design and execution. The following are detailed protocols for the key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most widely used technique for the quantitative analysis of keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[5]

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the fluorinated β-diketone.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, CD₃CN) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 5-10 seconds to ensure full relaxation of all protons for accurate integration.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: Maintain a constant temperature (e.g., 298 K) using the spectrometer's temperature control unit.

-

-

Data Analysis:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the characteristic signals for the keto and enol forms.

-

Keto form: The methylene protons (-CH₂-) typically appear as a singlet between δ 3.5 and 4.5 ppm.

-

Enol form: The vinylic proton (-CH=) appears as a singlet between δ 5.5 and 6.5 ppm. The enolic hydroxyl proton (-OH) is a broad singlet, often in the range of δ 12-16 ppm.

-

-

Calculate the percentage of the enol tautomer using the following formula:

% Enol = [Integral (enol vinyl H) / (Integral (enol vinyl H) + (Integral (keto methylene H) / 2))] * 100

Note: The integral of the keto methylene signal is divided by two because it represents two protons.

-

Caption: Workflow for NMR spectroscopic analysis of keto-enol tautomerism.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to qualitatively and semi-quantitatively assess the presence of keto and enol tautomers by identifying their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Prepare a 1-5% (w/v) solution of the β-diketone in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃). Use a liquid cell with a defined path length (e.g., 0.1 mm).

-

-

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify the characteristic absorption bands:

-

Keto form: Two distinct C=O stretching bands in the region of 1700-1750 cm⁻¹.

-

Enol form: A broad O-H stretching band around 2500-3200 cm⁻¹ due to intramolecular hydrogen bonding, a C=O stretching band (conjugated) around 1600-1650 cm⁻¹, and a C=C stretching band around 1580-1620 cm⁻¹.[3]

-

-

The relative intensities of the keto and enol C=O stretching bands can provide a semi-quantitative measure of the tautomeric ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying the conjugated π-system of the enol tautomer.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the fluorinated β-diketone in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

-

Instrumental Parameters:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Spectral Range: 200-400 nm.

-

-

Data Analysis:

-

The enol form, with its conjugated system, typically exhibits a strong π→π* absorption band at a longer wavelength (λ_max > 250 nm) compared to the n→π* transition of the non-conjugated keto form, which is weaker and appears at a shorter wavelength.[1]

-

By applying the Beer-Lambert law and using the molar absorptivity of the pure enol form (if known or estimated), the concentration of the enol tautomer in the equilibrium mixture can be determined.

-

Synthesis and Modification

The primary method for synthesizing β-diketones is the Claisen condensation. Fluorinated β-diketones are typically prepared by the condensation of a ketone with a fluorinated ester.

Claisen Condensation

The Claisen condensation involves the base-catalyzed reaction between an ester and a ketone (or another ester) to form a β-dicarbonyl compound.

Caption: Generalized workflow for the synthesis of fluorinated β-diketones via Claisen condensation.

Electrophilic Fluorination

Direct fluorination of β-diketones at the α-position can be achieved using electrophilic fluorinating reagents. This modification can further influence the tautomeric equilibrium.

Caption: Reaction pathway for the electrophilic fluorination of a β-diketone.

Conclusion

The keto-enol tautomerism of fluorinated β-diketones is a fascinating and fundamentally important area of study. The strong inductive effect of fluorine substituents profoundly shifts the equilibrium towards the enol form, a phenomenon that has significant implications for their chemical and physical properties. This guide has provided a comprehensive overview of the theoretical underpinnings of this tautomerism, detailed experimental protocols for its quantitative analysis, and insights into the synthesis and modification of these valuable compounds. It is our hope that this resource will serve as a valuable tool for researchers and professionals working with fluorinated β-diketones, enabling a deeper understanding and more effective utilization of these unique molecules in various scientific and industrial applications.

References

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

This technical guide provides a comprehensive overview of the safety data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is stable at room temperature when stored in closed containers under normal handling conditions.[2][3] Key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C6H2F8O2[2][4] |

| Molecular Weight | 258.07 g/mol [1][2] |

| CAS Number | 20825-07-4[2][5][6] |

| Density | 1.538 g/mL at 25°C[2][4][5] |

| Boiling Point | 85-86°C[5] or 118.7°C at 760 mmHg[2][4] |

| Flash Point | >110°C (>230°F)[2] or 113°C (closed cup) |

| Refractive Index | n20/D 1.3269[4][5] |

| Purity | Technical grade, approximately 90% |

| Appearance | Colorless to light yellow liquid[1][2] |

| Solubility | Information not readily available, but it may be used in the extraction of metal ions from water into fluorous solvents. |

Hazard Identification and Toxicological Information

This substance is classified as harmful and an irritant.[4][7] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin irritation and serious eye irritation.[7] Additionally, it may cause respiratory irritation.[7] The toxicological properties of this material have not been fully investigated.[2][6]

| Hazard Classification | Category |

| Acute Toxicity (Oral) | Category 4[7][8] |

| Acute Toxicity (Dermal) | Category 4[7][8] |

| Acute Toxicity (Inhalation) | Category 4[7][8] |

| Skin Corrosion/Irritation | Category 2[7][8] |

| Serious Eye Damage/Irritation | Category 2A[7] / Eye Irrit. 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[7] |

LD50/LC50: Data not available.[2][9] Carcinogenicity: Not listed by ACGIH, IARC, or NTP.[2][9]

Experimental Protocols

The data presented in this guide are derived from standardized Safety Data Sheets. These documents do not typically include detailed experimental methodologies for the determination of physical and toxicological properties. For specific experimental protocols, researchers should consult dedicated chemical analysis literature or peer-reviewed studies.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for handling this compound, from routine procedures to emergency response.

A workflow for the safe handling and emergency response for this compound.

First Aid Measures

A critical component of laboratory safety is preparedness for accidental exposure. The following table details the recommended first aid protocols.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove from exposure to fresh air immediately. If the individual is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2][10] |

| Skin Contact | Get medical aid.[2][10] Flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][10] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][10] |

Fire Fighting and Accidental Release Measures

Fire Fighting: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][10] Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[2][7] Containers may explode when heated, so use a water spray to keep fire-exposed containers cool.[2][11] Thermal decomposition can generate irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[1][2][9]

Accidental Release: For spills, immediately clean them up while observing all personal protection precautions.[2] Remove all sources of ignition and ensure adequate ventilation.[2] Absorb the spill with an inert material like vermiculite, sand, or earth, and place it into a suitable container for disposal.[2][11] Avoid runoff into storm sewers and waterways.[2]

Stability and Reactivity

The compound is stable under normal storage and handling conditions.[2][3] However, certain conditions and materials should be avoided.

| Category | Details |

| Conditions to Avoid | Incompatible materials, sources of ignition, and excess heat.[2][3] |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2][3] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, irritating and toxic fumes, and hydrogen fluoride gas.[1][2][9] |

| Hazardous Polymerization | Does not occur. |

References

- 1. This compound [myskinrecipes.com]

- 2. CAS#:20825-07-4 | this compound | Chemsrc [chemsrc.com]

- 3. gustavus.edu [gustavus.edu]

- 4. 1,1,1,5,5,6,6,6-octafluorohexane-2,4-dione, CasNo.20825-07-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. This compound CAS#: 20825-07-4 [m.chemicalbook.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20825-07-4 Name: this compound [xixisys.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. scbt.com [scbt.com]

- 11. halopolymer-usa.com [halopolymer-usa.com]

A Technical Guide to 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione: Properties, Applications, and Experimental Protocols for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione. This document outlines its chemical identity, physicochemical properties, and its significant applications, particularly as a chelating agent in the synthesis of metal complexes with potential therapeutic and diagnostic uses. Detailed experimental protocols for the synthesis of such complexes and the evaluation of their biological activity are also provided.

Chemical Identity and Synonyms

This compound is a fluorinated β-diketone that serves as a valuable building block in coordination chemistry and materials science. For clarity and comprehensive literature searching, a list of its common synonyms is provided in the table below.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 20825-07-4 | C₆H₂F₈O₂ | 258.07 |

| 3,3-Dihydroperfluorohexane-2,4-dione | 20825-07-4 | C₆H₂F₈O₂ | 258.07 |

| 3H,3H-Octafluorohexane-2,4-dione | 20825-07-4 | C₆H₂F₈O₂ | 258.07 |

| 3H,3H-Perfluorohexane-2,4-dione | 20825-07-4 | C₆H₂F₈O₂ | 258.07 |

| 1,1,1,5,5,6,6,6-Octafluorohexane-2,4-dione | 20825-07-4 | C₆H₂F₈O₂ | 258.07 |

Physicochemical Properties

The unique properties of this compound, largely influenced by its high degree of fluorination, are summarized in the following table. These properties are crucial for its application in various chemical syntheses and material preparations.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85-86 °C (lit.)[1] |

| Density | 1.538 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index (n20/D) | 1.3269 (lit.)[1] |

| Flash Point | >230 °F (>110 °C) |

| pKa | 4.44 ± 0.10 (Predicted) |

| Storage | Store at room temperature in a tightly closed container. |

Core Applications in Research and Development

The primary utility of this compound lies in its function as a potent chelating agent for a wide array of metal ions. Its strong electron-withdrawing fluorinated groups enhance the stability of the resulting metal complexes, making them valuable in various fields.

Coordination Chemistry and Catalysis

As a β-diketone, it readily forms stable complexes with most transition metals. These metal complexes have applications in catalysis and materials science, including their use as precursors for Chemical Vapor Deposition (CVD) to create thin films.

Role in Drug Discovery and Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[3][4][5] While direct therapeutic applications of this compound itself are not documented, its metal complexes hold significant potential.

Metal-based drugs are an important class of therapeutics, with platinum-based anticancer agents being the most prominent examples. Research has shown that metal complexes of other fluorinated β-diketones exhibit promising anticancer activity.[6][7][8][9] These complexes can induce cancer cell death, and their activity can be tuned by both the choice of the metal center and the structure of the β-diketone ligand. The cytotoxic effects of such complexes are often evaluated against various cancer cell lines.

dot

Caption: Workflow for the synthesis and biological evaluation of metal complexes.

Bioimaging Applications

Fluorinated compounds are of great interest in the development of ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents.[1][10][11] The absence of a natural fluorine signal in the body allows for background-free imaging. Paramagnetic metal complexes of fluorinated ligands can enhance the sensitivity of ¹⁹F MRI. The high fluorine content of this compound makes it an attractive ligand for the design of such dual ¹⁹F and paramagnetic MRI probes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of metal complexes of this compound and the subsequent evaluation of their cytotoxic activity.

General Synthesis of a Transition Metal Complex

This protocol describes a general method for synthesizing a metal (II) complex. The specific metal salt and solvent may be varied depending on the desired final product.

Materials:

-

This compound

-

Metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride)

-

Ethanol or other suitable solvent

-

Sodium hydroxide or other base

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve this compound (2 molar equivalents) in ethanol in a round-bottom flask.

-

Slowly add a solution of sodium hydroxide (2 molar equivalents) in ethanol to the flask while stirring to deprotonate the β-diketone.

-

In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in ethanol.

-

Add the metal salt solution dropwise to the solution of the deprotonated ligand.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours.

-

The resulting metal complex may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

dot

Caption: Step-by-step workflow for metal complex synthesis.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8][9] This protocol provides a general procedure for evaluating the cytotoxicity of synthesized metal complexes against cancer cell lines.

Materials:

-

Synthesized metal complex

-

Cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include wells with untreated cells (control) and wells with medium only (blank).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data from a Representative Study: While specific data for metal complexes of this compound are not readily available in the literature, the following table presents hypothetical IC₅₀ values for a generic copper(II) complex of this ligand against various cancer cell lines to illustrate how such data would be presented.

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |

| Cu(II)-(1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedionate)₂ | Hypothetical Value: 15.2 | Hypothetical Value: 21.8 | Hypothetical Value: 18.5 |

| Cisplatin (Reference Drug) | Typical Literature Value: ~5-10 | Typical Literature Value: ~10-20 | Typical Literature Value: ~1-5 |

Conclusion

This compound is a versatile chemical with established applications in coordination chemistry and materials science. Its role as a ligand for the formation of metal complexes opens up exciting possibilities in drug discovery and development, particularly in the design of novel metal-based anticancer agents and diagnostic imaging probes. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological potential of these promising compounds. Further research into the specific biological activities and mechanisms of action of metal complexes derived from this fluorinated β-diketone is warranted and could lead to the development of new therapeutic and diagnostic tools.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. mdpi.com [mdpi.com]

- 3. cas 20825-07-4|| where to buy this compound [english.chemenu.com]

- 4. scispace.com [scispace.com]

- 5. Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]

- 8. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Highly Fluorinated Metal Complexes as Dual 19F and PARACEST Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of 1,1,1,5,5,6,6,6-octafluoro-2,4-hexanedione. This fluorinated β-diketone is of significant interest due to its strong acidity and chelating properties, making it a valuable building block in organic synthesis and materials science. This document outlines the theoretical basis for its acidity, predicted pKa values, detailed experimental protocols for pKa determination, and the compound's chemical reactivity profile.

Core Concepts: Acidity and Tautomerism

The acidity of this compound stems from the carbon atom situated between the two carbonyl groups (the α-carbon). The presence of two electron-withdrawing trifluoromethyl and pentafluoroethyl groups significantly enhances the acidity of the α-protons.

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the keto and enol forms.[1] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.[2] The deprotonation of either tautomer results in a resonance-stabilized enolate ion, which is key to its utility in synthesis and chelation.

Quantitative Data: pKa

| Compound | Predicted pKa | Method |

| This compound | 4.44 ± 0.10 | Prediction |

This predicted value indicates that this compound is a relatively strong organic acid.

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be experimentally determined using several well-established methods. The following are detailed protocols for two common approaches.

Potentiometric Titration

This method involves the titration of the compound with a standard solution of a strong base and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.[3] Add a known concentration of KCl to maintain a constant ionic strength.

-

Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Slowly add the standardized NaOH solution from the burette in small increments.

-

After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.[4]

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Materials and Equipment:

-

This compound

-

Buffer solutions of known pH

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Spectrum of Neutral and Ionized Species: Prepare two solutions of the compound at the same concentration. Adjust the pH of one solution to be at least 2 pH units below the expected pKa (predominantly the neutral form) and the other to be at least 2 pH units above the expected pKa (predominantly the ionized form). Record the UV-Vis absorption spectrum of each solution to identify the wavelength of maximum absorbance difference (λ_max_).

-

Measurements in Buffer Solutions: Prepare a series of solutions of the compound at the same concentration in buffers of varying, precisely known pH values around the expected pKa.

-

Data Collection: Measure the absorbance of each buffered solution at the predetermined λ_max_.

-

Data Analysis: The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.